molecular formula C8H8NO3- B1243410 3-Methoxyanthranilate

3-Methoxyanthranilate

Cat. No. B1243410
M. Wt: 166.15 g/mol
InChI Key: SXOPCLUOUFQBJV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxyanthranilate is an aminobenzoate that results from the removal of a proton from the carboxylic acid group of 3-methoxyanthranilic acid. It has a role as a mammalian metabolite. It derives from an anthranilate. It is a conjugate base of a 3-methoxyanthranilic acid.

Scientific Research Applications

Metabolite Identification

3-Methoxyanthranilate has been identified as a metabolite in human urine, notably increasing following the ingestion of L-tryptophan. This discovery aids in understanding human metabolic pathways and the role of 3-methoxyanthranilate in them (Kido, Tsuji, & Matsumura, 1963).

Analytical Chemistry

There is significant interest in the determination and measurement of 3-methoxyanthranilate in biological samples like urine. This facilitates studies on its excretion and concentration levels in healthy individuals, contributing to a better understanding of its biological role (Toseland, Michelin, & Price, 1972).

Chemical Synthesis

3-Methoxyanthranilate has been used in chemical syntheses, such as in the creation of new fluorescent agents and inks suitable for rotary offset printing. This showcases its utility in the field of materials science and industrial applications (Wen, 2003).

Environmental Applications

Research has explored the use of 3-methoxyanthranilate in environmental applications like dye decolorization. Its role as a redox mediator in Fenton oxidative processes suggests potential in waste treatment and environmental remediation (Santana et al., 2019).

Antioxidant and Prooxidant Properties

Studies indicate that 3-methoxyanthranilate exhibits both antioxidant and prooxidant effects. Understanding these properties can contribute to the development of treatments for neurological disorders and cognitive impairments (Zhuravlev et al., 2016).

NO Scavenging

Research shows that 3-methoxyanthranilate can scavenge nitric oxide (NO), which may have implications in the study of its relative toxicity and possible therapeutic applications (Backhaus et al., 2008).

properties

Product Name

3-Methoxyanthranilate

Molecular Formula

C8H8NO3-

Molecular Weight

166.15 g/mol

IUPAC Name

2-amino-3-methoxybenzoate

InChI

InChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/p-1

InChI Key

SXOPCLUOUFQBJV-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1N)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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